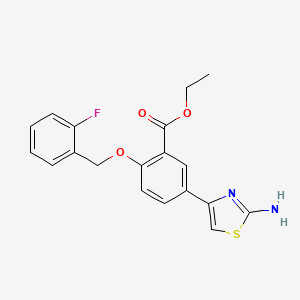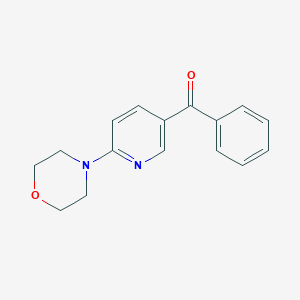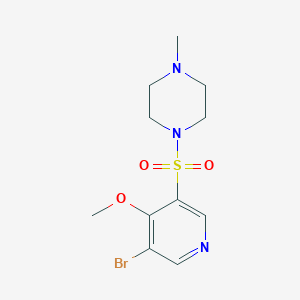
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a piperidine ring fused to a pyridine ring with a thione group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-(1-isopropylpiperidin-2-yl)pyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, halogenated solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine: Another piperidine-pyridine derivative with potential therapeutic applications
Uniqueness
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to other piperidine-pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20N2S |
|---|---|
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
3-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15-9-4-3-7-12(15)11-6-5-8-14-13(11)16/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,14,16) |
Clave InChI |
XLVUXPKXOVRETI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCC1C2=CC=CNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)












